Vanillylmandelic Acid

Description

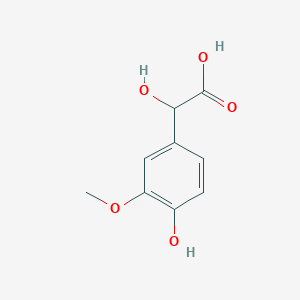

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861583 | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; Sweet vanilla aroma | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Sparingly soluble (in ethanol) | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55-10-7 | |

| Record name | Vanillylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanilmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanillylmandelic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vanillylmandelic Acid: A Comprehensive Technical Guide to its Synthesis and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillylmandelic acid (VMA) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine. Its measurement is a critical tool in the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors. This guide provides an in-depth exploration of the synthesis and metabolic pathways of VMA, detailed experimental protocols for its quantification, and a summary of its clinical significance.

Introduction

This compound (VMA), chemically known as 3-methoxy-4-hydroxymandelic acid, is the end-stage product of the metabolic degradation of the catecholamines epinephrine and norepinephrine.[1][2] These catecholamines are crucial neurotransmitters and hormones involved in the body's "fight or flight" response, regulated by the sympathetic nervous system and the adrenal medulla.[1] The quantification of VMA in urine serves as a vital biomarker for certain neuroendocrine tumors, most notably neuroblastoma, a common pediatric cancer.[1][3][4] Over 90% of patients with neuroblastoma exhibit elevated levels of VMA and/or another catecholamine metabolite, homovanillic acid (HVA).[5] This document will elucidate the biochemical cascade leading to VMA formation and provide practical guidance for its analysis.

The Metabolic Pathway of this compound

The synthesis of VMA is intrinsically linked to the metabolism of epinephrine and norepinephrine. This process is not a single reaction but a multi-step pathway involving several key enzymes. The degradation of these catecholamines to VMA can proceed via two primary routes, largely dependent on the location of metabolism (neuronal vs. extraneuronal tissues). The two main enzymes driving this metabolism are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[6][7]

Key Enzymes in VMA Synthesis

-

Monoamine Oxidase (MAO): This mitochondrial enzyme is responsible for the deamination of catecholamines.[6][7]

-

Catechol-O-Methyltransferase (COMT): This enzyme, present in both soluble and membrane-bound forms, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catecholamine.[1][7]

-

Alcohol Dehydrogenase and Aldehyde Dehydrogenase: These enzymes are involved in the subsequent oxidation of intermediate metabolites.[1][8]

The Two Primary Metabolic Routes

Route 1: The Normetanephrine/Metanephrine Pathway

In this pathway, catecholamines are first O-methylated by COMT and then deaminated by MAO.

-

Norepinephrine is converted to Normetanephrine by COMT.[1]

-

Epinephrine is converted to Metanephrine by COMT.[1]

-

Normetanephrine and metanephrine are then acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (MHPGA).

-

MHPGA is subsequently oxidized by aldehyde dehydrogenase to yield This compound (VMA) .[8]

Route 2: The Dihydroxyphenylglycol (DHPG) Pathway

This pathway begins with the deamination of catecholamines by MAO, followed by O-methylation by COMT.

-

Norepinephrine is deaminated by MAO within sympathetic nerves to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then reduced to 3,4-dihydroxyphenylglycol (DHPG) .[1][9]

-

DHPG is then released from the neuron and O-methylated by COMT in extraneuronal tissues to produce 3-methoxy-4-hydroxyphenylglycol (MHPG) .[1][9]

-

Finally, MHPG is oxidized in the liver by alcohol and aldehyde dehydrogenases to form VMA .[1][10] This is considered the major pathway for norepinephrine metabolism.[9]

Metabolic Pathways of VMA Synthesis.

Quantitative Data

The concentration of VMA in urine is a key diagnostic parameter. Reference ranges vary significantly with age.

| Age Group | Urinary VMA Reference Range (mg/g creatinine) | Urinary VMA Reference Range (mg/24 hours) |

| < 1 year | < 27.0 | < 2.0 |

| 1-2 years | < 18.0 | 1-3 |

| 2-4 years | < 13.0 | 1-3 |

| 5-9 years | 0.0 - 8.3 | 1-3 |

| 10-19 years | 0.0 - 8.2 | 1-5 |

| Adults (>19 years) | 0.0 - 6.0 | < 6.8 |

Data compiled from multiple sources.[3][11][12] Ranges can vary slightly between laboratories.

Elevated VMA levels are a hallmark of neuroblastoma. In one study, the diagnostic sensitivity and specificity of urinary VMA for neuroblastoma were found to be 91% and 94.4%, respectively, at a cutoff of 7 mg/g of creatinine.[13][14]

Experimental Protocols

The accurate quantification of urinary VMA is crucial for its clinical utility. The following sections outline the essential experimental procedures.

24-Hour Urine Collection

A 24-hour urine collection is the standard method for VMA measurement to account for diurnal variations in excretion.

Patient Preparation:

-

For 2-3 days prior to and during the collection period, the patient should avoid certain foods and medications that can interfere with the assay. These include:

Collection Procedure:

-

Begin the collection at a specific time (e.g., 8:00 AM). At this time, the patient should completely empty their bladder, and this first urine specimen is discarded.

-

All subsequent urine passed over the next 24 hours must be collected in the provided container.

-

The collection container should be kept refrigerated or on ice throughout the collection period.

-

A preservative, such as 25 mL of 50% acetic acid (15 mL for children under 5), is typically added to the collection container at the start of the collection to maintain a pH between 1 and 5.[13][15]

-

The collection is completed at the same time on the second day (e.g., 8:00 AM) with a final voiding that is added to the container.

-

The total volume of the 24-hour collection must be recorded.

24-Hour Urine Collection Workflow.

Analytical Methodology: HPLC-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of VMA.

Sample Preparation:

-

Centrifuge the urine sample to remove any particulate matter.

-

To a 1 mL aliquot of urine, add a known amount of a stable isotope-labeled internal standard (e.g., deuterated VMA).

-

Acidify the sample with hydrochloric acid.

-

Perform solid-phase extraction (SPE) to isolate VMA and the internal standard from the urine matrix.

-

Elute VMA and the internal standard from the SPE column with methanol.

-

Evaporate the methanol and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: Reverse-phase liquid chromatography is typically used to separate VMA from other urinary components.

-

Mass Spectrometry: A tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode is used for detection and quantification. The ratio of the signal from the endogenous VMA to the signal from the internal standard is used to calculate the concentration.

LC-MS/MS Workflow for VMA Analysis.

Clinical Significance and Applications

The primary clinical application of VMA measurement is in the diagnosis and monitoring of neuroblastoma.[1][3][4] Elevated VMA levels are found in the majority of neuroblastoma patients.[5] The ratio of VMA to homovanillic acid (HVA), the major metabolite of dopamine, can also have prognostic significance. A low VMA/HVA ratio may be associated with a poorer prognosis in some cases.[3]

While historically used in the diagnosis of pheochromocytoma, another catecholamine-secreting tumor, the measurement of plasma free metanephrines or urinary metanephrines is now considered the more sensitive and specific test for this condition.[3]

Conclusion

This compound is a clinically significant biomarker whose synthesis is intricately tied to catecholamine metabolism. A thorough understanding of its metabolic pathway, coupled with precise and accurate analytical methods, is essential for its effective use in the diagnosis and management of neuroblastoma and other neural crest tumors. This guide provides a comprehensive overview for researchers and clinicians working in this field.

References

- 1. This compound (VMA) [benchchem.com]

- 2. tdlpathology.com [tdlpathology.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. VMA Quantitative, Urine (Sendout) [testguide.labmed.uw.edu]

- 5. labpedia.net [labpedia.net]

- 6. mmchs.org [mmchs.org]

- 7. Catecholamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Vanilmandelic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. droracle.ai [droracle.ai]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. This compound (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. VMA - Overview: this compound, 24 Hour, Urine [mayocliniclabs.com]

- 14. ijmedicine.com [ijmedicine.com]

- 15. This compound, Urine | MLabs [mlabs.umich.edu]

The Role of Vanillylmandelic Acid in Catecholamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillylmandelic acid (VMA) is a major end-stage metabolite of the catecholamines epinephrine and norepinephrine.[1][2] Its measurement in urine serves as a crucial biomarker for the diagnosis and monitoring of several neuroendocrine tumors, most notably neuroblastoma and pheochromocytoma.[1][3][4] This technical guide provides an in-depth exploration of the role of VMA in catecholamine metabolism, detailing the biochemical pathways, clinical significance, and analytical methodologies for its quantification.

Catecholamine Metabolism and the Formation of VMA

The synthesis and degradation of catecholamines are tightly regulated enzymatic processes. The primary catecholamines—dopamine, norepinephrine, and epinephrine—are synthesized from the amino acid tyrosine.[5][6] Their catabolism into inactive metabolites is essential for terminating their physiological effects and is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5][7]

VMA is the final product of the metabolic pathways of both norepinephrine and epinephrine.[2][8] The degradation process can proceed via two primary routes:

-

MAO-initiated pathway: Norepinephrine and epinephrine are first deaminated by MAO to form 3,4-dihydroxymandelic aldehyde, which is then converted to 3,4-dihydroxymandelic acid (DHMA). DHMA is subsequently O-methylated by COMT to form VMA.

-

COMT-initiated pathway: Alternatively, COMT can first O-methylate norepinephrine and epinephrine to form normetanephrine and metanephrine, respectively. These intermediates are then deaminated by MAO to form 3-methoxy-4-hydroxymandelic aldehyde, which is finally oxidized to VMA.

The formation of VMA is a critical step in the detoxification and elimination of catecholamines from the body, with the final product being excreted in the urine.[1][2]

Clinical Significance of VMA

Elevated levels of urinary VMA are strongly associated with the presence of catecholamine-secreting tumors.[1][9]

-

Neuroblastoma: This pediatric cancer of the sympathetic nervous system is the most common extracranial solid tumor in children.[10] Over 90% of patients with neuroblastoma exhibit elevated urinary levels of VMA and/or homovanillic acid (HVA), the major metabolite of dopamine.[3][4] The ratio of VMA to HVA can also provide prognostic information, with a lower ratio often indicating a poorer prognosis.[11][12]

-

Pheochromocytoma and Paraganglioma: These are rare tumors of the adrenal medulla and extra-adrenal chromaffin tissue, respectively, that secrete high levels of catecholamines.[1] While urinary VMA can be elevated in these conditions, the measurement of plasma free metanephrines or urinary fractionated metanephrines is now considered the more sensitive and specific diagnostic test.[3][5][11]

Quantitative Data on Urinary VMA

The interpretation of urinary VMA levels requires comparison to age-specific reference ranges. The following tables summarize typical reference intervals and the diagnostic accuracy of VMA testing for key clinical conditions.

Table 1: Age-Specific Reference Ranges for Urinary VMA

| Age Group | VMA (mg/24 hours) | VMA (mg/g creatinine) |

| Newborns (<1 month) | < 1.0[11] | - |

| Infants (1-12 months) | < 2.0[11] | < 18[7] |

| Children (1-3 years) | 1-3[11] | < 12[7] |

| Children (3-5 years) | - | < 12[7] |

| Children (5-10 years) | - | < 9[7] |

| Children (10-15 years) | - | < 8.0[13] |

| Adolescents | 1-5[11] | - |

| Adults/Older Adults | < 6.8[11] | < 8.0[13] |

Note: Reference ranges can vary between laboratories. It is essential to consult the specific laboratory's reference intervals for accurate interpretation.

Table 2: Diagnostic Accuracy of Urinary VMA Testing

| Condition | Sensitivity | Specificity | Source |

| Pheochromocytoma | |||

| 100% | 79% | [14] | |

| 72% | 96% | [5][15] | |

| 66.3% (24-hour) | 97.7% (24-hour) | [3] | |

| 72.1% (random) | 97.7% (random) | [3] | |

| Neuroblastoma | |||

| 71% (>2x ULN) | - | [16] | |

| 57% (>2x ULN) | - | [16] |

ULN: Upper Limit of Normal

Experimental Protocols for VMA Analysis

The accurate quantification of urinary VMA is critical for its clinical utility. Several analytical methods are available, with High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) being a widely used and highly specific method.

Protocol: Quantification of Urinary VMA by LC-MS/MS

This protocol outlines a general procedure for the analysis of VMA in a 24-hour urine collection.

1. Patient Preparation and Sample Collection:

-

Dietary and Medication Restrictions: For 48-72 hours prior to and during urine collection, patients should avoid foods and medications that can interfere with the test.[7][8][17] These include vanilla-containing foods, bananas, chocolate, citrus fruits, caffeine, and certain medications like aspirin and levodopa.[8] A healthcare professional should be consulted before discontinuing any prescribed medications.[8]

-

24-Hour Urine Collection:

-

Begin the collection at a specific time (e.g., 8:00 AM). At this time, the patient should empty their bladder completely, and this first urine sample is discarded.[9][17]

-

For the next 24 hours, all urine passed must be collected in the provided container.[17] The container should be kept refrigerated during the collection period.[9][17]

-

A preservative, such as 25 mL of 50% acetic acid or 6N HCl, is typically added to the collection container at the start of the collection to maintain a pH between 1 and 5.[2][9]

-

The collection is completed at the same time the following day, with the final urine sample being added to the container.

-

The total volume of the 24-hour collection is recorded, and an aliquot is taken for analysis.[9]

-

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

A known amount of a stable isotope-labeled internal standard (e.g., d3-VMA) is added to a urine aliquot.[18]

-

The sample is then subjected to solid-phase extraction (SPE) to remove interfering substances.[6][18] A common procedure involves:

-

Conditioning an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

-

Loading the urine sample onto the cartridge.

-

Washing the cartridge to remove unbound impurities.

-

Eluting VMA and the internal standard with an appropriate solvent, such as methanol.[18]

-

-

The eluate is evaporated to dryness and then reconstituted in the LC-MS/MS mobile phase.[18]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The reconstituted sample is injected onto an LC system. A reversed-phase C18 column is commonly used to separate VMA from other components in the sample.[19] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. VMA and the internal standard are detected using multiple reaction monitoring (MRM) in either positive or negative ion mode.[19][20] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high specificity and accurate quantification.

4. Data Analysis and Quality Control:

-

The concentration of VMA in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of VMA.[21]

-

Quality control (QC) samples with known VMA concentrations should be included in each analytical run to ensure the accuracy and precision of the results.[22]

Conclusion

This compound is a clinically significant biomarker that plays a central role in the biochemistry of catecholamines. Its accurate measurement is vital for the diagnosis and management of neuroblastoma and can be informative in the workup of other catecholamine-secreting tumors. Understanding the metabolic pathways leading to VMA formation, the clinical context of its elevation, and the details of its analytical measurement are essential for researchers, scientists, and drug development professionals working in related fields. The use of robust and specific analytical methods, such as LC-MS/MS, combined with proper patient preparation and sample collection, ensures the reliability of VMA as a diagnostic and monitoring tool.

References

- 1. mona.uwi.edu [mona.uwi.edu]

- 2. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 3. pafmj.org [pafmj.org]

- 4. This compound, homovanillic acid, and catecholamines in urine of infants with neuroblastoma 6- to 11-month-old - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. UiO-66-based metal–organic framework for dispersive solid-phase extraction of this compound from urine before analysis by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, Urine | MLabs [mlabs.umich.edu]

- 8. testing.com [testing.com]

- 9. wardelab.com [wardelab.com]

- 10. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (VMA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 12. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and this compound in Urine Specimens | Springer Nature Experiments [experiments.springernature.com]

- 13. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 14. The predictive value of urinary this compound testing in the diagnosis of phaeochromocytoma at the University Hospital of the West Indies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Urine Catecholamine Levels as Diagnostic Markers for Neuroblastoma in a Defined Population: Implications for Ophthalmic Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. easternhealth.ca [easternhealth.ca]

- 18. mayocliniclabs.com [mayocliniclabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. hpst.cz [hpst.cz]

- 22. repository.up.ac.za [repository.up.ac.za]

Vanillylmandelic Acid: A Core Biomarker in Neuroblastoma Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric malignancy originating from neural crest cells, is characterized by its clinical heterogeneity. Accurate diagnosis, risk stratification, and monitoring of treatment response are critical for improving patient outcomes. Among the biochemical markers used in the management of neuroblastoma, urinary vanillylmandelic acid (VMA) has long been a cornerstone. This technical guide provides a comprehensive overview of VMA as a biomarker for neuroblastoma, focusing on its biochemical basis, clinical utility, and the analytical methodologies for its quantification.

Biochemical Basis of VMA in Neuroblastoma

Neuroblastoma tumors are frequently characterized by the excessive synthesis and metabolism of catecholamines. VMA is the major end-product of the metabolic breakdown of the catecholamines epinephrine and norepinephrine. The synthesis originates from the amino acid tyrosine, which is converted through a series of enzymatic reactions to dopamine, norepinephrine, and finally epinephrine. In neuroblastoma cells, these catecholamines are metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce intermediate metabolites, which are further converted to VMA and homovanillic acid (HVA), the major metabolite of dopamine. The elevated production of these metabolites by the tumor leads to their increased excretion in the urine, forming the basis of their use as tumor markers.[1][2][3]

Clinical Utility of VMA in Neuroblastoma

The measurement of urinary VMA is a valuable tool in the diagnosis, prognosis, and monitoring of neuroblastoma.

Diagnosis

Elevated levels of VMA and/or HVA are found in over 90% of patients with neuroblastoma.[4][5] The combined measurement of both metabolites increases the diagnostic sensitivity.[6] However, it is important to note that normal VMA levels do not entirely exclude the presence of a tumor.[5]

Prognosis

The ratio of VMA to HVA in urine can have prognostic significance. A low VMA/HVA ratio has been associated with poorly differentiated tumors and a poorer prognosis.[7] Conversely, a high VMA/HVA ratio (between 1 and 2) has been linked to a better survival rate.[4] High levels of VMA have been associated with more favorable biological features, while high dopamine levels are more common in biologically unfavorable disease.[8] The prognostic value of VMA may also be influenced by the tumor's primary location and stage.[4][9] For instance, increased urinary VMA is a predictor of poor outcome for patients with favorable tumor sites like the pelvis, thorax, and neck.[9] In disseminated disease, the relationship can be inverse, with higher VMA levels at diagnosis potentially indicating a more favorable prognosis in high-risk patients.[4][9]

Monitoring

Serial measurements of urinary VMA are crucial for monitoring the response to treatment and for the early detection of disease recurrence.[10][11] A significant decrease in VMA levels following therapy generally indicates a positive response, while persistently elevated or rising levels may suggest residual disease or relapse.

Data Presentation

Table 1: Age-Specific Reference Ranges for Urinary VMA

| Age Group | Reference Range (mg/g creatinine) |

| < 1 year | < 25.0[7] |

| 1 year | < 22.5[7] |

| 2 - 4 years | < 16.0[7] |

| 5 - 9 years | < 12.0[7] |

| 10 - 14 years | < 8.0[7] |

| ≥ 15 years | < 7.0[12] |

Note: Reference ranges can vary between laboratories and analytical methods. The values presented are a compilation from multiple sources for illustrative purposes.

Table 2: Diagnostic Performance of Urinary VMA in Neuroblastoma

| Parameter | Value | Reference |

| Sensitivity | 72% - 91% | [8][12] |

| Specificity | 86% - 97% | [8][12] |

| Positive Predictive Value | 97.8% | [12] |

| Negative Predictive Value | 85% | [12] |

Table 3: Correlation of VMA Levels with Neuroblastoma Stage (INSS)

| Stage | Percentage of Patients with Elevated VMA | Reference |

| I / II | 50% | [13] |

| III | 88% | [13] |

| IV | 93% | [13] |

| IV-S | 100% | [13] |

Experimental Protocols

Accurate and reliable quantification of urinary VMA is essential for its clinical utility. Several analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most established. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly being adopted due to its high sensitivity and specificity.

Urine Specimen Collection

Either a 24-hour urine collection or a random urine sample can be used for VMA analysis.[14] For 24-hour collections, all urine produced over a 24-hour period is collected in a container with a preservative, typically hydrochloric acid (HCl) or acetic acid, to maintain a pH between 1 and 5.[7][11] The total volume is recorded, and an aliquot is used for analysis. For random urine samples, which are often more practical in pediatric patients, the VMA concentration is typically normalized to the creatinine concentration to account for variations in urine dilution.[6]

Patient Preparation: To avoid false-positive results, patients should abstain from certain foods and medications for 2-3 days prior to and during urine collection.[7] These include:

-

Foods: Bananas, citrus fruits, chocolate, cocoa, and vanilla-containing products.[7]

-

Medications: Aspirin, antihypertensive drugs (consult with a physician before discontinuation), L-dopa, dopamine, epinephrine, and norepinephrine.[6][7]

Analytical Methodologies

HPLC-ECD is a widely used method for the simultaneous measurement of VMA and HVA.

Methodology:

-

Sample Preparation: A urine aliquot is diluted with an acetate buffer and passed through a disposable strong anion-exchange resin column to remove interfering substances.[10]

-

Elution: HVA and other organic acids are washed away with an acetic acid-ethanol solution. VMA is then eluted with phosphoric acid.[10]

-

Chromatographic Separation: The eluate is injected into an HPLC system equipped with a reversed-phase C18 column. An isocratic mobile phase, such as a phosphate buffer, is used to separate VMA from other components.[5][10]

-

Detection: An electrochemical detector is used for the sensitive and selective measurement of VMA.[10]

-

Quantification: The concentration of VMA is determined by comparing the peak area of the sample to that of known standards.

GC-MS offers high specificity and is often used as a reference method.

Methodology:

-

Sample Preparation: Urine samples are diluted to a standard creatinine concentration (e.g., 2 mg/dL).[1]

-

Internal Standard: Deuterated internal standards for VMA and HVA are added to the diluted urine.[1]

-

Extraction: The sample is acidified with HCl, and VMA and HVA are extracted using an organic solvent like ethyl acetate.[1] The extract is then dried.

-

Derivatization: The dried extract is treated with a derivatizing agent, such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, to create volatile trimethylsilyl derivatives of VMA and HVA.[1]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.[1]

A simpler, though less specific, method involves column chromatography followed by spectrophotometric determination.

Methodology:

-

Sample Preparation: Urine is passed through a Dowex-1 x 2 anion-exchange column.[8]

-

Washing: Interfering substances are removed by washing the column with distilled water.[8]

-

Elution: VMA is eluted from the resin using a sodium chloride solution containing potassium carbonate.[8]

-

Derivatization and Detection: The eluted VMA is oxidized with periodate to form vanillin, which is then quantified spectrophotometrically.[8]

Conclusion

Urinary this compound remains a vital biomarker in the clinical management of neuroblastoma. Its measurement provides valuable information for diagnosis, risk stratification, and therapeutic monitoring. The choice of analytical methodology depends on the specific clinical and research needs, with HPLC and mass spectrometry-based methods offering the highest sensitivity and specificity. A thorough understanding of the biochemical pathways, clinical implications, and analytical procedures for VMA is essential for researchers and drug development professionals working to advance the treatment of neuroblastoma.

References

- 1. researchgate.net [researchgate.net]

- 2. The relationship between homovanillic/vanillylmandelic acid ratios and prognosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary 3-methoxy-4-hydroxymandelic acid as measured by liquid chromatography, with on-line post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. Urinary vanilmandelic acid determination using column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The prognostic significance of vanillylmandellic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical value of combined serum CA125, NSE and 24-hour urine VMA for the prediction of recurrence in children with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. droracle.ai [droracle.ai]

- 12. Simultaneous measurement of VMA and HVA in 24-hour urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid-chromatographic determination of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of homovanillic acid (HVA) and this compound (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical pathways leading to Vanillylmandelic acid formation

An In-depth Technical Guide on the Biochemical Pathways Leading to Vanillylmandelic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (VMA) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine.[1][2][3][4] Its measurement is a critical tool in the diagnosis and monitoring of several neuroendocrine tumors, most notably neuroblastoma and pheochromocytoma.[4][5][6] Understanding the biochemical pathways that lead to the formation of VMA is essential for researchers and clinicians involved in the study of catecholamine metabolism and the development of targeted therapeutics. This guide provides a detailed overview of the enzymatic reactions, key intermediates, and regulatory aspects of VMA synthesis. It also includes comprehensive experimental protocols for the quantification of VMA and the characterization of the primary enzymes involved in its formation.

Biochemical Pathways of this compound Formation

The formation of VMA from the catecholamines epinephrine and norepinephrine is a multi-step process primarily catalyzed by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][7][8] The metabolism can proceed through two main alternative pathways, both of which culminate in the production of VMA.

Primary Pathway:

-

O-Methylation by Catechol-O-Methyltransferase (COMT): Epinephrine and norepinephrine are first methylated by COMT to form metanephrine and normetanephrine, respectively.[9]

-

Oxidative Deamination by Monoamine Oxidase (MAO): Metanephrine and normetanephrine are then oxidatively deaminated by MAO to form 3-methoxy-4-hydroxymandelic aldehyde.

-

Oxidation by Aldehyde Dehydrogenase (ALDH): Finally, 3-methoxy-4-hydroxymandelic aldehyde is oxidized by ALDH to yield the stable end-product, this compound (VMA).

Alternative Pathway:

-

Oxidative Deamination by Monoamine Oxidase (MAO): Epinephrine and norepinephrine are first acted upon by MAO to produce 3,4-dihydroxymandelic aldehyde.

-

Reduction or Oxidation: This unstable aldehyde can be either reduced to 3,4-dihydroxyphenylglycol (DHPG) by aldehyde reductase or oxidized to 3,4-dihydroxymandelic acid (DHMA) by aldehyde dehydrogenase.

-

O-Methylation by Catechol-O-Methyltransferase (COMT): DHPG and DHMA are then methylated by COMT to form 3-methoxy-4-hydroxyphenylglycol (MHPG) and VMA, respectively. MHPG can be further oxidized to VMA.

The following diagram illustrates the primary and alternative pathways for VMA formation.

Quantitative Data

The following tables summarize key quantitative data related to VMA formation, including reference ranges for urinary excretion and kinetic parameters for the primary metabolizing enzymes.

Table 1: Urinary Excretion of VMA and Related Metabolites in Healthy Individuals

| Metabolite | Age Group | Reference Range | Units |

| This compound (VMA) | Newborns (<1 month) | < 1 | mg/24h |

| Infants (1-12 months) | < 2 | mg/24h | |

| Children (1-2 years) | < 18 | mg/g creatinine | |

| Children (2-4 years) | < 13 | mg/g creatinine | |

| Children (1-3 years) | 1 - 3 | mg/24h | |

| Adolescents | 1 - 5 | mg/24h | |

| Adults | < 6.8 | mg/24h | |

| Normetanephrine | All ages | < 400 | µ g/24h |

| Metanephrine | All ages | < 300 | µ g/24h |

Reference ranges can vary between laboratories. Data compiled from multiple sources.[10]

Table 2: Kinetic Parameters of Catechol-O-Methyltransferase (COMT)

| Substrate | COMT Isoform | Km (µM) | Source |

| Norepinephrine | Soluble (S-COMT) | 91.3 (± 14.1) | Human Erythrocytes[11] |

| Norepinephrine | Membrane-bound (MB-COMT) | 11.7 (± 1.1) | Human Erythrocytes[11] |

| 3,4-Dihydroxybenzoic Acid | Soluble (S-COMT) | 26.0 | Human Erythrocytes[12] |

| S-Adenosyl-L-methionine | Soluble (S-COMT) | 6.1 | Human Erythrocytes[12] |

Table 3: Kinetic Parameters of Monoamine Oxidase (MAO)

| Substrate | MAO Isoform | Km (µM) | Vmax (nmol/mg protein/min) | Source |

| Dopamine | MAO-A | 230 | 1.8 | Rat Brain Mitochondria |

| Dopamine | MAO-B | 430 | 0.9 | Rat Brain Mitochondria |

| Norepinephrine | MAO-A | 270 | 0.6 | Rat Brain Mitochondria |

Note: Kinetic parameters can vary depending on the tissue source and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the quantification of VMA in urine and for assaying the activity of MAO and COMT.

Protocol 1: Quantification of Urinary VMA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the sensitive and specific measurement of VMA in urine samples.[1][13][14][15]

1. Sample Preparation: a. Collect a 24-hour urine specimen in a container with a preservative (e.g., 10 mL of 6N HCl).[5] b. Measure and record the total urine volume. c. Centrifuge an aliquot of the urine to remove any sediment. d. Dilute the urine sample to a creatinine concentration of 2 mg/dL. e. Spike the diluted urine with a known amount of a deuterated internal standard (e.g., VMA-d3). f. Acidify the sample with HCl.

2. Extraction: a. Extract VMA and the internal standard from the acidified urine using an organic solvent such as ethyl acetate. b. Evaporate the organic extract to dryness under a stream of nitrogen.

3. Derivatization: a. To the dried residue, add a derivatizing agent, such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. b. Heat the mixture to create trimethylsilyl derivatives of VMA and the internal standard, which are more volatile and suitable for GC analysis.

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column for separation. c. Set the mass spectrometer to monitor specific ions for the derivatized VMA and the internal standard. d. Quantify the amount of VMA in the sample by comparing the peak area ratio of VMA to the internal standard against a calibration curve prepared with known concentrations of VMA.

The following diagram outlines the workflow for GC-MS analysis of urinary VMA.

Protocol 2: Assay of Monoamine Oxidase (MAO) Activity

This protocol describes a common radioenzymatic assay for determining MAO activity in tissue homogenates or platelet-rich plasma.[8][16][17]

1. Sample Preparation: a. Prepare a tissue homogenate (e.g., from brain or liver) or isolate platelet-rich plasma from whole blood. b. Determine the protein concentration of the sample.

2. Reaction Mixture: a. Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). b. The substrate is typically a radiolabeled monoamine, such as 14C-tyramine or 3H-serotonin. c. For differentiating between MAO-A and MAO-B, specific inhibitors are used (e.g., clorgyline for MAO-A and selegiline for MAO-B).

3. Enzyme Reaction: a. Pre-incubate the sample with or without a specific inhibitor. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate at 37°C for a defined period. d. Stop the reaction by adding acid (e.g., HCl).

4. Separation and Quantification: a. Separate the radiolabeled product from the unreacted substrate using solvent extraction or ion-exchange chromatography. b. Quantify the amount of radioactive product using liquid scintillation counting. c. Calculate the enzyme activity, typically expressed as nmol of product formed per mg of protein per minute.

Protocol 3: Assay of Catechol-O-Methyltransferase (COMT) Activity

This protocol describes a high-performance liquid chromatography (HPLC)-based assay for determining COMT activity in erythrocytes.[2][11][12][18][19]

1. Sample Preparation: a. Collect whole blood in tubes containing an anticoagulant. b. Isolate erythrocytes by centrifugation and wash them with saline. c. Lyse the erythrocytes to release the soluble COMT. d. Determine the protein concentration of the lysate.

2. Reaction Mixture: a. Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing MgCl2, a necessary cofactor for COMT. b. The substrates are a catechol compound (e.g., norepinephrine or 3,4-dihydroxybenzoic acid) and a methyl donor (S-adenosyl-L-methionine, SAM).

3. Enzyme Reaction: a. Add the erythrocyte lysate to the reaction mixture. b. Incubate at 37°C for a specific time. c. Terminate the reaction by adding an acid (e.g., perchloric acid).

4. HPLC Analysis: a. Centrifuge the reaction mixture to pellet the precipitated protein. b. Inject the supernatant into an HPLC system equipped with a C18 reversed-phase column. c. Use an electrochemical detector for sensitive and specific detection of the methylated product (e.g., normetanephrine). d. Quantify the product by comparing its peak area to that of a known standard. e. Calculate the COMT activity, typically expressed as pmol of product formed per mg of protein per minute.

The logical relationship for selecting the appropriate analytical method is depicted below.

Conclusion

The biochemical pathways leading to the formation of this compound are well-characterized, involving the sequential action of Catechol-O-Methyltransferase and Monoamine Oxidase on the catecholamines epinephrine and norepinephrine. The quantification of VMA in urine remains a cornerstone in the clinical management of neuroendocrine tumors. The detailed experimental protocols provided in this guide offer a robust framework for the accurate measurement of VMA and the activity of its synthesizing enzymes, which is fundamental for both basic research and clinical applications in the field of catecholamine metabolism and associated pathologies.

References

- 1. Quantitation of homovanillic acid (HVA) and this compound (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catechol-O-methyltransferase activity in human erythrocytes: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VMA excretion in patients with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase and catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, Urine | MLabs [mlabs.umich.edu]

- 6. testing.com [testing.com]

- 7. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A routine assay procedure for monoamine oxidase and its application to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of catechol-O-methyltransferase activity in erythrocytes by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of homovanillic acid and this compound in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Capillary gas-chromatographic determination of urinary homovanillic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay of platelet monoamine oxidase in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. file.elabscience.com [file.elabscience.com]

- 18. ujms.net [ujms.net]

- 19. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

Vanillylmandelic Acid: A Technical Guide to its Function and Clinical Utility in the Sympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillylmandelic acid (VMA) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine, key neurotransmitters of the sympathetic nervous system. While long considered a biologically inert end-product of catecholamine metabolism, the quantification of VMA serves as a critical, non-invasive biomarker in the diagnosis and management of several neuroendocrine tumors. This technical guide provides an in-depth exploration of VMA's biochemical role, its clinical significance, detailed methodologies for its analysis, and its application in prognostic assessments, particularly for neuroblastoma.

Introduction: The Role of VMA in the Sympathetic Nervous System

The sympathetic nervous system (SNS), a division of the autonomic nervous system, orchestrates the body's "fight-or-flight" response, largely through the action of catecholamines. Epinephrine and norepinephrine are synthesized and released from the adrenal medulla and postganglionic sympathetic neurons.[1] Following their release and interaction with adrenergic receptors, these catecholamines are rapidly inactivated and metabolized to prevent prolonged stimulation.[2]

This compound is the final product of this metabolic cascade.[3] Its formation occurs primarily in the liver through a series of enzymatic reactions involving catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[3] Because VMA is the terminal metabolite, its concentration in urine reflects the total body turnover of epinephrine and norepinephrine.[2] Consequently, elevated VMA levels are indicative of increased catecholamine production, a hallmark of catecholamine-secreting tumors such as neuroblastoma and pheochromocytoma.[2]

Biochemical Pathway of VMA Synthesis

The synthesis of VMA is a multi-step enzymatic process that begins with the catecholamines norepinephrine and epinephrine. There are two primary pathways for their degradation, both of which converge on the formation of VMA.

-

Pathway 1: O-methylation followed by Oxidation:

-

Norepinephrine and epinephrine are first metabolized by Catechol-O-methyltransferase (COMT) to form normetanephrine and metanephrine, respectively.

-

These intermediates are then acted upon by Monoamine Oxidase (MAO) and aldehyde dehydrogenase to form VMA.[3]

-

-

Pathway 2: Oxidation followed by O-methylation:

-

Alternatively, norepinephrine and epinephrine can first be deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG).

-

DHPG is then O-methylated by COMT to form 3-methoxy-4-hydroxyphenylglycol (MHPG).

-

Finally, MHPG is oxidized by aldehyde dehydrogenase to yield VMA.

-

Quantitative Data on VMA

The concentration of VMA in urine is a critical parameter in clinical diagnostics. The following tables summarize key quantitative data for VMA.

Reference Ranges for Urinary VMA

Normal VMA excretion varies with age. It is typically reported as milligrams of VMA per gram of creatinine (mg/g creatinine) to account for variations in urine concentration.

| Age Group | Upper Limit of Normal (mg/g creatinine) |

| 0-1 year | < 18 |

| 1-3 years | < 12 |

| 3-5 years | < 12 |

| 5-10 years | < 9 |

| >10 years | < 8 |

| Adults | < 6-7 |

Data compiled from multiple sources.[4][5]

Diagnostic Performance of VMA in Neuroblastoma

VMA is a key biomarker for neuroblastoma, although its sensitivity and specificity can vary. It is often used in conjunction with homovanillic acid (HVA), the major metabolite of dopamine.

| Biomarker | Sensitivity | Specificity |

| VMA | 80% | 97% |

| HVA | 72% | 98% |

| VMA and/or HVA | >90% | - |

| Plasma free normetanephrine + methoxytyramine | 97.9% | 95.1% |

Data from a retrospective study comparing urinary VMA and HVA.[6] A separate study showed higher sensitivity for plasma metabolites.[7]

VMA/HVA Ratio and Neuroblastoma Prognosis

The ratio of VMA to HVA can provide prognostic information for patients with neuroblastoma. A low VMA/HVA ratio is often associated with a poorer prognosis.[8]

| HVA/VMA Ratio at Diagnosis | 60-month Survival Rate | Associated Features |

| < 1 | 24.1% | - |

| 1 - 2 | 80.0% | Often extra-adrenal tumors, negative for N-myc amplification. |

| > 2 | 5.3% | Majority diagnosed at ≥ 1 year of age. |

Data from a study on the prognostic value of the HVA/VMA ratio in neuroblastoma.[9] In another study on localized neuroblastoma, a VMA/HVA ratio of less than 0.7 indicated a poorer event-free survival.[10]

Experimental Protocols for VMA Analysis

Accurate quantification of urinary VMA is crucial for its clinical utility. The following are outlines of common methodologies.

24-Hour Urine Collection

Objective: To obtain a representative sample of VMA excretion over a 24-hour period.

Procedure:

-

Begin the collection in the morning. Discard the first voided urine specimen and record the time.

-

Collect all subsequent urine for the next 24 hours in a single, large container.

-

The container should contain a preservative, typically 10-25 mL of 6N HCl, to maintain a low pH (pH 1-3) and prevent degradation of catecholamine metabolites.[11][12]

-

Keep the collection container refrigerated or on ice throughout the collection period.

-

At the end of the 24-hour period, void one last time and add this urine to the container.

-

The total volume of the 24-hour collection should be measured and recorded before an aliquot is taken for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify VMA in a urine sample with high specificity and sensitivity.

Protocol Outline:

-

Sample Preparation:

-

Derivatization:

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

The gas chromatograph separates the components of the sample based on their boiling points and interaction with the column.

-

The mass spectrometer detects and quantifies the derivatized VMA and the internal standard based on their mass-to-charge ratio.

-

The concentration of VMA is determined by comparing its response to that of the internal standard and a calibration curve.[13]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify VMA using an antibody-based method.

Protocol Outline (Competitive ELISA):

-

Coating: A microtiter plate is pre-coated with VMA.

-

Competitive Binding:

-

Urine samples, standards, and controls are added to the wells.

-

A fixed amount of anti-VMA antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

During incubation, the VMA in the sample competes with the VMA coated on the plate for binding to the antibody.[15]

-

-

Washing: The plate is washed to remove unbound antibodies and VMA.

-

Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.

-

Color Development: The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the amount of VMA in the original sample.

-

Stopping and Reading: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of VMA is determined by comparison to a standard curve.[15]

Mandatory Visualizations

Logical Workflow for Neuroblastoma Diagnosis

The following diagram illustrates a simplified logical workflow for the initial diagnostic workup of a child with suspected neuroblastoma, incorporating VMA analysis.

Experimental Workflow for VMA Analysis by GC-MS

This diagram outlines the key steps in the experimental workflow for quantifying urinary VMA using Gas Chromatography-Mass Spectrometry.

Conclusion and Future Directions

This compound, as the terminal metabolite of epinephrine and norepinephrine, remains a cornerstone in the biochemical diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors. Its measurement in a 24-hour urine sample provides a reliable, non-invasive window into the activity of the sympathetic nervous system. While newer biomarkers, such as plasma free metanephrines, may offer superior sensitivity for pheochromocytoma, VMA, particularly in conjunction with HVA, continues to be of significant clinical value for neuroblastoma.[16]

Future research may focus on refining analytical methodologies to improve turnaround time and accessibility, as well as further elucidating the prognostic significance of VMA in combination with other genetic and molecular markers. For drug development professionals, understanding the metabolic pathways leading to VMA is crucial when evaluating the on-target and off-target effects of drugs that modulate sympathetic nervous system activity or the enzymes involved in catecholamine metabolism.

References

- 1. testing.com [testing.com]

- 2. This compound (VMA) - Neurotransmitters (VibrantWellness) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. This compound (VMA) [benchchem.com]

- 4. This compound, Urine | MLabs [mlabs.umich.edu]

- 5. This compound (VMA), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 6. [Sensitivity and specificity of the determination of urinary catecholamines and their acid metabolites in the diagnosis of neuroblastoma in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. The relationship between homovanillic/vanillylmandelic acid ratios and prognosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serum this compound/homovanillic acid contributes to prognosis estimation in patients with localised but not with metastatic neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labpedia.net [labpedia.net]

- 12. wardelab.com [wardelab.com]

- 13. Quantitation of homovanillic acid (HVA) and this compound (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. drg-international.com [drg-international.com]

- 16. Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Vanillylmandelic Acid Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillylmandelic acid (VMA) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine. Its measurement is a critical tool in the diagnosis and monitoring of several neuroendocrine tumors, most notably neuroblastoma in children and pheochromocytoma in adults. The journey of VMA analysis from its discovery to the sophisticated methods employed today reflects the broader advancements in analytical chemistry and its application in clinical diagnostics. This in-depth technical guide explores the history, core methodologies, and clinical significance of VMA analysis, providing detailed protocols and comparative data for researchers and professionals in the field.

The Discovery and Clinical Significance of VMA

The clinical utility of VMA as a biomarker emerged in the mid-20th century. Elevated levels of VMA in urine were found to be strongly associated with tumors that secrete catecholamines[1][2]. These tumors, such as neuroblastoma and pheochromocytoma, lead to an overproduction of epinephrine and norepinephrine, which are subsequently metabolized to VMA[3][4]. Therefore, quantifying urinary VMA provides a non-invasive window into the activity of these tumors[2].

Catecholamine Metabolism Signaling Pathway

The synthesis of VMA is the culmination of the metabolic cascade of epinephrine and norepinephrine. This pathway involves several key enzymes, primarily monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[1]. Understanding this pathway is fundamental to interpreting VMA levels and the impact of potential pharmacological interventions.

Caption: Metabolic pathway of catecholamine synthesis and degradation to VMA.

Evolution of Analytical Methodologies

The methods for VMA analysis have evolved from simple colorimetric assays to highly sensitive and specific chromatographic techniques.

Early Methods: Colorimetric and Paper Chromatography

The Pisano Method (Colorimetric)

One of the earliest and most widely used methods for VMA determination was a spectrophotometric procedure developed by Pisano and colleagues. This method, while foundational, suffered from a lack of specificity and was prone to interference from various dietary and medicinal compounds.

Experimental Protocol: Pisano Method

-

Sample Preparation: A 24-hour urine sample is collected with an acid preservative (e.g., HCl)[5].

-

Extraction: VMA is extracted from the acidified urine using an organic solvent like ethyl acetate.

-

Oxidation: The extracted VMA is then oxidized using sodium metaperiodate to form vanillin.

-

Extraction of Vanillin: The resulting vanillin is extracted into toluene.

-

Color Development: The vanillin is then extracted into an aqueous potassium carbonate solution.

-

Spectrophotometry: The absorbance of the resulting solution is measured at 360 nm. The concentration of VMA is proportional to the absorbance.

Paper Chromatography

Paper chromatography was another early technique used for the separation and semi-quantitative estimation of VMA. This method, while an improvement over simple colorimetric assays in terms of specificity, was still laborious and lacked the resolution of modern techniques.

Experimental Protocol: Paper Chromatography for VMA (Illustrative)

-

Sample Preparation: An aliquot of a 24-hour urine collection is acidified.

-

Extraction: VMA is extracted using an organic solvent.

-

Spotting: The concentrated extract is spotted onto a line drawn on a sheet of chromatography paper.

-

Development: The paper is suspended in a chromatography tank containing a developing solvent system (e.g., isopropanol-ammonia-water). The solvent moves up the paper by capillary action, separating the components of the extract.

-

Visualization: After development, the paper is dried, and the separated compounds are visualized by spraying with a chromogenic agent, such as diazotized p-nitroaniline, which reacts with VMA to produce a colored spot.

-

Quantification: The amount of VMA can be estimated by comparing the size and intensity of the spot to that of known standards run on the same chromatogram.

Caption: General workflow for paper chromatography analysis of VMA.

Modern Methods: HPLC, GC-MS, and LC-MS/MS

The advent of modern chromatographic techniques has revolutionized VMA analysis, offering significantly improved sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is now a widely used method for the routine determination of urinary VMA. It offers excellent separation of VMA from other urinary metabolites, minimizing interferences.

Experimental Protocol: HPLC for VMA

-

Sample Preparation: A 24-hour urine sample is collected with an acid preservative. The sample is centrifuged to remove any particulate matter.

-

Solid-Phase Extraction (SPE): The urine sample is passed through a C18 SPE cartridge to clean up the sample and concentrate the VMA.

-

Chromatographic Separation: An aliquot of the purified extract is injected into an HPLC system equipped with a C18 reversed-phase column. VMA is separated from other compounds using a mobile phase, typically a buffer/organic solvent mixture (e.g., phosphate buffer and methanol)[6].

-

Detection: VMA is detected using a UV detector (at ~280 nm) or an electrochemical detector, which offers higher sensitivity.

-

Quantification: The concentration of VMA is determined by comparing the peak area of the sample to that of a known standard.

Caption: Workflow for HPLC analysis of urinary VMA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides very high specificity and sensitivity for VMA analysis. The mass spectrometer allows for the definitive identification of VMA based on its unique mass spectrum.

Experimental Protocol: GC-MS for VMA

-

Sample Preparation and Extraction: Similar to HPLC, a 24-hour urine sample is acidified and extracted.

-

Derivatization: VMA is a polar and non-volatile compound. Therefore, it must be chemically modified (derivatized) to make it volatile for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts VMA into its trimethylsilyl (TMS) derivative[7][8].

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the VMA-TMS derivative is separated from other components on a capillary column.

-

MS Detection: The separated components enter a mass spectrometer, where they are ionized and fragmented. The mass spectrum of the VMA-TMS derivative is used for identification and quantification.

-

Quantification: Stable isotope-labeled VMA is often used as an internal standard to improve the accuracy of quantification.

Caption: Workflow for GC-MS analysis of urinary VMA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for VMA analysis in many clinical laboratories. It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, offering a rapid and robust assay.

Quantitative Data and Method Comparison

The performance of different VMA analysis methods varies significantly. The choice of method often depends on the required sensitivity, specificity, and the available resources.

| Method | Sensitivity | Specificity | Advantages | Disadvantages |

| Colorimetric (Pisano) | Low | Low | Simple, inexpensive | Prone to interferences, laborious |

| Paper Chromatography | Moderate | Moderate | Better specificity than colorimetric | Semi-quantitative, time-consuming |

| HPLC-UV/ECD | High | High | Good sensitivity and specificity, automated | Requires specialized equipment |

| GC-MS | Very High | Very High | Excellent specificity, definitive identification | Requires derivatization, complex instrumentation |

| LC-MS/MS | Very High | Very High | High throughput, excellent sensitivity and specificity | High initial instrument cost |

Note: Sensitivity and specificity values can vary between laboratories and specific assay protocols. The values presented here are for general comparison. A study comparing diagnostic accuracy for pheochromocytoma found the sensitivity of urinary VMA to be 72% and specificity to be 96%[9][10][11][12]. However, it's important to note that for neuroblastoma, VMA testing is considered to have high sensitivity[13].

Reference Ranges

Normal urinary VMA excretion varies with age. It is crucial to use age-appropriate reference ranges for accurate interpretation of results.

| Age Group | Typical Reference Range (mg/24 hours) |

| Newborns | < 1.0 |

| Infants (<1 year) | < 2.0 |

| Children (1-4 years) | 1.0 - 3.0 |

| Children (5-9 years) | 1.0 - 4.5 |

| Adolescents | 1.0 - 5.0 |

| Adults | < 6.8 |

Reference ranges are expressed in mg/24 hours and can also be reported as a ratio to creatinine excretion (mg/g creatinine), especially for random urine samples in children.[14][15]

Interferences

Accurate VMA measurement can be affected by various dietary and pharmacological interferences.

-

Dietary: Foods rich in vanilla, bananas, citrus fruits, and caffeine-containing beverages can elevate VMA levels[16][17].

-

Medications: A range of drugs, including some antihypertensives, MAO inhibitors, and levodopa, can interfere with VMA testing[3].

Conclusion

The analysis of this compound has undergone a remarkable evolution, from early, non-specific colorimetric methods to the highly sophisticated and reliable chromatographic techniques used today. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, the underlying biochemical pathways, and the technical nuances of each analytical method is essential for accurate data interpretation and its application in clinical and research settings. The continued development of analytical technologies promises further improvements in the speed, accuracy, and clinical utility of VMA analysis.

References

- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. testing.com [testing.com]

- 4. droracle.ai [droracle.ai]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and this compound (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of diagnostic accuracy of urinary free metanephrines, vanillyl mandelic Acid, and catecholamines and plasma catecholamines for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. mayocliniclabs.com [mayocliniclabs.com]

- 14. This compound (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 16. This compound (VMA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

Relationship between Vanillylmandelic acid and pheochromocytoma

Vanillylmandelic Acid and Pheochromocytoma: A Technical Guide

Introduction

This compound (VMA) is an end-stage metabolite of the catecholamines epinephrine (adrenaline) and norepinephrine (noradrenaline).[1][2][3] Pheochromocytomas are rare neuroendocrine tumors arising from the chromaffin cells of the adrenal medulla, which are responsible for producing these catecholamines.[4][5][6] The core relationship between VMA and pheochromocytoma lies in the tumor's capacity for excessive catecholamine production.[6][7] This overproduction leads to a corresponding increase in catecholamine metabolites, including VMA, which is then excreted in the urine.[3] Consequently, measuring urinary VMA levels has historically been a key biochemical test for diagnosing pheochromocytoma.[3][8][9]

While foundational to the diagnosis, the clinical utility of VMA testing has evolved. It is now understood that for pheochromocytoma, tests for plasma free metanephrines and urinary fractionated metanephrines offer superior diagnostic sensitivity.[1][10][11][12] This guide provides an in-depth examination of the biochemical pathways, diagnostic data, and experimental protocols surrounding the role of VMA in the context of pheochromocytoma for researchers and drug development professionals.

Biochemical Pathway: From Catecholamines to VMA

The synthesis and degradation of catecholamines is a precise enzymatic process. Pheochromocytomas disrupt this process by flooding the system with excess catecholamines.

1. Catecholamine Biosynthesis: The pathway begins with the amino acid L-tyrosine, which undergoes a series of enzymatic conversions within the chromaffin cells to produce norepinephrine and, subsequently, epinephrine.[13][14]

-

Tyrosine → L-DOPA: Catalyzed by Tyrosine Hydroxylase (TH).[5][13]

-

L-DOPA → Dopamine: Catalyzed by L-aromatic amino acid decarboxylase.[13]

-

Dopamine → Norepinephrine: Catalyzed by Dopamine β-hydroxylase (DBH).[5][13]

-

Norepinephrine → Epinephrine: Catalyzed by Phenylethanolamine N-methyltransferase (PNMT).[5][13]

2. Catecholamine Metabolism to VMA: Once released and after completing their actions, epinephrine and norepinephrine are metabolized into inactive compounds to be excreted. The formation of VMA occurs through two primary enzymatic steps involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][13] The main pathway involves the conversion of norepinephrine and epinephrine to 3,4-dihydroxyphenylglycol (DHPG), which is then O-methylated by COMT to 3-methoxy-4-hydroxyphenylglycol (MHPG).[2][15] MHPG is subsequently oxidized in the liver by alcohol and aldehyde dehydrogenases to form VMA.[2][15][16]

A minor pathway involves the initial O-methylation of norepinephrine and epinephrine to normetanephrine and metanephrine, respectively, by COMT.[2] These intermediates are then acted upon by MAO to form VMA.[2] Because metabolism to metanephrines occurs within the tumor cells themselves, measuring these intermediates provides a highly sensitive marker for pheochromocytoma.[17]

References

- 1. testing.com [testing.com]

- 2. This compound (VMA) [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Catecholamine Metabolism in Paraganglioma and Pheochromocytoma: Similar Tumors in Different Sites? | PLOS One [journals.plos.org]

- 5. Catecholamine metabolism in paraganglioma and pheochromocytoma: similar tumors in different sites? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. auajournals.org [auajournals.org]

- 8. evexiadiagnostics.com [evexiadiagnostics.com]

- 9. This compound, Urine | MLabs [mlabs.umich.edu]

- 10. Pheochromocytoma Lab Tests [adrenal.com]

- 11. droracle.ai [droracle.ai]

- 12. This compound (VMA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 13. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 14. erc.bioscientifica.com [erc.bioscientifica.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pheochromocytoma Workup: Approach Considerations, Metanephrine and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]

Vanillylmandelic Acid: A Core Component in the Biology and Clinical Management of Neural Crest Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillylmandelic acid (VMA), a major metabolite of the catecholamines epinephrine and norepinephrine, is a cornerstone in the clinical management of neural crest tumors, particularly neuroblastoma.[1][2] Its quantification in urine serves as a critical biomarker for diagnosis, prognosis, and monitoring treatment response.[3][4] This technical guide provides a comprehensive overview of VMA's involvement in the biology of neural crest tumors, detailing its biochemical synthesis, clinical significance, and the analytical methods for its detection. While its role as a biomarker is well-established, this guide also explores the current understanding of its potential, though less defined, direct biological functions and its interplay with the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.

Introduction: The Significance of VMA in Neural Crest Tumors